molecular formula C7H13NO B13878133 1-(Prop-2-enylamino)but-3-en-2-ol

1-(Prop-2-enylamino)but-3-en-2-ol

Cat. No.: B13878133
M. Wt: 127.18 g/mol
InChI Key: ZMMLAJFADRIISE-UHFFFAOYSA-N
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Description

1-(Prop-2-enylamino)but-3-en-2-ol is an organic compound characterized by the presence of both an amino group and a hydroxyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-enylamino)but-3-en-2-ol can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-amine with but-3-en-2-ol under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of zeolite-encapsulated catalysts has been explored to enhance the selectivity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-enylamino)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-(Prop-2-enylamino)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(Prop-2-enylamino)but-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

  • 1-(Prop-2-enylamino)propan-2-ol
  • 1-(2-bromoprop-2-enylamino)but-3-en-2-ol
  • But-3-en-1-ol

Comparison: 1-(Prop-2-enylamino)but-3-en-2-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity in reactions and varying degrees of biological efficacy .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(prop-2-enylamino)but-3-en-2-ol

InChI

InChI=1S/C7H13NO/c1-3-5-8-6-7(9)4-2/h3-4,7-9H,1-2,5-6H2

InChI Key

ZMMLAJFADRIISE-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(C=C)O

Origin of Product

United States

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